molecular formula C12H22N2O2 B2494672 Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 2377033-40-2

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B2494672
CAS No.: 2377033-40-2
M. Wt: 226.32
InChI Key: GMHDJPGDRMZLRO-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azabicyclo[222]octan-4-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 2-azabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-substituted carbamates.

Scientific Research Applications

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition or activation of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-azabicyclo[2.2.2]octan-1-yl)carbamate hydrochloride
  • Tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Uniqueness

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2}, with a molecular weight of 240.35 g/mol. Its structure features a tert-butyl group attached to a 2-azabicyclo[2.2.2]octane moiety, which contributes to its distinctive chemical properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets within the central nervous system (CNS). Preliminary studies suggest that it may modulate neurotransmitter activity, potentially influencing pathways related to cognitive function and neuroprotection.

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with receptors involved in neurotransmission, similar to other azabicyclic compounds known for their effects on acetylcholine and dopamine systems.
  • Inhibition of Enzymatic Activity : It may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Biological Activity Studies

Research has indicated that compounds similar to this compound possess significant biological activities.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeReference
M4 (tert-butyl-(4-hydroxy-3-carbamoyl)phenyl)β-secretase inhibitor
Tert-butyl 4-amino-2-azabicyclo[2.2.2]octaneAcetylcholinesterase inhibitor
Tert-butyl N-(3-phenylthiophen-2-yl)carbamateNeuroprotective effects

Case Studies

A notable study explored the neuroprotective effects of compounds structurally related to this compound in vitro and in vivo.

Case Study Overview:

  • In Vitro Study : The compound was tested against amyloid beta-induced toxicity in astrocytes, showing moderate protective effects by reducing pro-inflammatory cytokines such as TNF-α.
    • Results : The treatment significantly decreased cell death compared to untreated controls, suggesting potential for therapeutic application in Alzheimer's disease models.
  • In Vivo Study : In rodent models, compounds similar to this compound were evaluated for their ability to inhibit amyloidogenesis.
    • Findings : A significant reduction in amyloid plaque formation was observed, indicating potential for use in preventing neurodegenerative diseases.

Applications in Research and Medicine

This compound is being investigated for various applications:

  • Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting CNS disorders.
    • Potential Therapeutic Areas : Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
  • Biochemical Probes : The compound may serve as a biochemical probe for studying neurotransmitter systems and receptor interactions.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-9(5-7-12)13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHDJPGDRMZLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-40-2
Record name tert-butyl N-{2-azabicyclo[2.2.2]octan-4-yl}carbamate
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